4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione
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Overview
Description
4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound that features a furan ring substituted with a fluorophenyl imino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the reaction of 4-fluoroaniline with p-hydroxybenzaldehyde in the presence of isopropanol as a solvent. The mixture is heated to 50°C and agitated to ensure all materials are in solution. The reaction is exothermic and requires careful addition of the reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imino group to an amine.
Substitution: This reaction can replace one of the substituents on the furan ring with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Another compound with a similar structure but different functional groups.
Indole derivatives: Compounds with a similar aromatic ring structure but different substituents and biological activities
Uniqueness
4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl imino group, in particular, is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
88556-39-2 |
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Molecular Formula |
C18H12FNO3 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H12FNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
FESUZLSDIVRKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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